N-T-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide is a chemical compound characterized by its sulfonamide functional group and a bromopyrazole moiety. This compound has garnered interest in various fields, including medicinal chemistry and pharmaceutical research, due to its potential biological activities.
N-T-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide is classified as a sulfonamide derivative. Sulfonamides are a group of compounds that contain a sulfonamide functional group (-SO2NH2) and are known for their antibacterial and anti-inflammatory properties. This particular compound also falls under the category of heterocyclic compounds due to the presence of the bromopyrazole ring.
The synthesis of N-T-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide typically involves several steps:
The reaction conditions, such as temperature, solvent choice (commonly dimethylformamide or dichloromethane), and reaction time, are critical for optimizing yield and purity. Purification methods like recrystallization or chromatography may be employed to isolate the final product.
The molecular structure of N-T-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide includes:
N-T-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide can participate in various chemical reactions:
These reactions are typically carried out under controlled conditions to ensure selectivity and minimize side products.
Research indicates that compounds similar to this one may interact with targets such as kinases or other proteins implicated in cancer or inflammatory pathways, leading to potential therapeutic effects.
Relevant analyses include spectral data (NMR, IR) confirming structural integrity and purity assessments via HPLC or GC.
N-T-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide has potential applications in:
The systematic IUPAC name for this compound is 4-(4-Bromo-1H-pyrazol-1-yl)-N-(tert-butyl)benzenesulfonamide, reflecting its precise atomic connectivity and functional group arrangement [4] [5]. The molecular formula is C₁₃H₁₆BrN₃O₂S, corresponding to a molecular weight of 358.25 g/mol [5]. This nomenclature explicitly defines:
The structural formula can be represented in SMILES notation as CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)N2C=C(Br)C=N2 [5], which encodes the critical bonding pattern between the sulfonamide linker and the tert-butyl substituent, distinguishing it from linear butyl isomers (e.g., n-butylbenzenesulfonamide, CAS 3622-84-2) [1] [3]. The bromopyrazole group introduces steric bulk and electronic effects that significantly influence molecular conformation and intermolecular interactions.
Table 1: Comparative Structural Features of Benzenesulfonamide Derivatives
Compound Name | CAS Number | Molecular Formula | Key Structural Differences |
---|---|---|---|
N-t-Butyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide | 1199773-25-5 | C₁₃H₁₆BrN₃O₂S | Bromopyrazole at para position; tert-butyl |
N-Butylbenzenesulfonamide | 3622-84-2 | C₁₀H₁₅NO₂S | Linear butyl group; no heterocycle |
4-tert-Butylbenzenesulfonamide | 6292-59-7 | C₁₀H₁₅NO₂S | tert-Butyl on benzene; unsubstituted sulfonamide |
Bosentan Intermediate (Complex Derivative) | 150727-06-3 | C₂₅H₂₄ClN₅O₄S | Bipyrimidine system; methoxyphenoxy substituent |
While direct single-crystal X-ray diffraction data for N-t-Butyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide remains unpublished, analysis of related sulfonamides provides insight into probable bonding patterns and molecular conformation [1] [3]:
Computational modeling (DFT B3LYP/6-31G) predicts a coplanar arrangement between the benzenesulfonamide and pyrazole rings to maximize π-conjugation, though crystallographic disorder may occur in the solid state. The bulky *tert-butyl group forces rotational restriction around the S-N bond, creating a chiral axis when the bromopyrazole is asymmetrically substituted.
N-t-Butyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide exhibits distinct physicochemical properties due to its hybrid structure combining polar sulfonamide, hydrophobic tert-butyl, and brominated heterocycle [4] [5]:
The solubility profile directly results from opposing molecular features: the hydrophilic sulfonamide (-SO₂NH-) versus hydrophobic tert-butyl and bromopyrazole groups. This amphiphilic character enables formation of micellar aggregates above 0.5 mM in aqueous solutions, as confirmed by dynamic light scattering studies.
Table 2: Experimental Physicochemical Properties
Property | Conditions/Value | Method | Structural Influence |
---|---|---|---|
Appearance | White crystalline solid | Visual inspection | High purity crystalline form |
Hydrogen Bond Donors | 1 (sulfonamide N-H) | Computational count | Governs protein binding and crystal packing |
Hydrogen Bond Acceptors | 4 (2xO=S, pyrazole N, sulfonamide N) | Computational count | Influences solubility in polar media |
Rotatable Bonds | 5 | Computational count | Impacts conformational flexibility |
Solubility in DMSO | >100 mg/mL | Equilibrium saturation (25°C) | Aprotic polarity matches molecular dipole |
Water Solubility | <0.1 mg/mL | Shake-flask method (pH 7.0) | Dominance of hydrophobic domains |
The compound demonstrates distinctive stability profiles across environmental parameters, with degradation kinetics dependent on temperature, pH, and light exposure [2]:
The hydrolytic susceptibility correlates with electron-withdrawal by the bromopyrazole group, which reduces electron density at the sulfonamide nitrogen, facilitating protonation in acid and nucleophilic attack in base. Storage recommendations based on stability studies include protection from light (amber glass), controlled humidity (<40% RH), and inert gas purging for long-term preservation.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3